Product packaging for hipB protein(Cat. No.:CAS No. 144515-91-3)

hipB protein

Cat. No.: B1175253
CAS No.: 144515-91-3
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Description

The hipB protein is a key antitoxin component of the HipBA toxin-antitoxin (TA) module in Escherichia coli, which plays a critical role in bacterial multidrug tolerance and persistence . Persisters are dormant bacterial cells that are highly tolerant to antibiotic treatments and are a significant factor in chronic, recalcitrant infections . HipB functions as a DNA-binding transcriptional repressor that autoregulates the expression of the hipBA operon by binding cooperatively to specific operator sites upstream of the promoter . It neutralizes the toxic effects of its cognate toxin, HipA, a serine/threonine kinase, by forming a stable HipA2-HipB2 heterotetrameric complex . Within this complex, HipB sequesters and conformationally inactivates HipA, thereby preventing HipA-mediated phosphorylation of cellular targets such as glutamyl-tRNA synthetase (GltX), which would otherwise lead to growth arrest and a dormant, persistent state . The regulation of this system is proteolytically controlled, as the HipB antitoxin is rapidly degraded by the Lon protease, particularly through recognition of its unstructured C-terminal region . This controlled degradation provides a mechanism to modulate the HipA:HipB ratio, allowing for a stochastic switch into persistence under stress conditions. This recombinant this compound is an essential tool for researchers studying bacterial persistence, biofilm formation, toxin-antitoxin system mechanisms, and novel antibacterial strategies aimed at eradicating multidrug-tolerant bacterial populations. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

144515-91-3

Molecular Formula

C6H14N2O

Synonyms

hipB protein

Origin of Product

United States

Molecular Architecture and Structural Biology of Hipb Protein

Primary and Secondary Structural Elements of HipB

HipB is a relatively small protein, for instance, the E. coli HipB is 88 residues long. nih.gov The protein's secondary structure is characterized by a core arrangement of alpha-helices and beta-strands. HipB typically consists of an α-helical bundle comprising four helices, followed by a small beta-strand. elifesciences.orgelifesciences.orgnih.gov This beta-strand pairs with a corresponding region in a neighboring HipB protein to form an antiparallel beta-sheet, contributing to dimerization. elifesciences.orgelifesciences.orgnih.gov The N-terminus of HipB, typically residues 1-35 in E. coli, is often not visible in electron density maps from structural studies, suggesting it may be disordered or flexible. elifesciences.orgelifesciences.orgnih.gov AlphaFold2 predictions indicate that this N-terminal region might form a single alpha-helix. elifesciences.orgelifesciences.orgnih.gov

Helix-Turn-Helix (HTH) DNA-Binding Motif

A prominent feature of HipB's secondary structure is the presence of a canonical helix-turn-helix (HTH) DNA-binding motif. nih.govuniprot.orgelifesciences.orgelifesciences.orgnih.govnih.gov This motif is typically located within the alpha-helical bundle, specifically involving helices 2 and 3 in E. coli HipB (residues 62-83). nih.govelifesciences.orgelifesciences.orgnih.gov The HTH motif is characteristic of many DNA-binding proteins and facilitates the interaction of HipB with specific operator sequences in the hipBA promoter region, enabling its function as a transcriptional repressor. uniprot.orgunam.mxnih.gov The HTH motif in HipB is analogous to those found in other transcriptional regulators like the 434 Repressor and 434 Cro proteins. nih.gov

Flexible C-Terminal Region and its Functional Implications

HipB possesses a flexible C-terminal region. nih.govibb.waw.pl In S. oneidensis HipB, this region appears extended and flexible when HipB is unbound or in a binary complex with DNA. nih.gov However, upon binding to HipA, the C-terminal tail of HipB can become more ordered, accommodated by a hydrophobic pocket in HipA. nih.gov The unstructured C-terminal domain, particularly the last 16 amino acid residues in E. coli HipB, has been identified as a signal for proteolytic degradation by the Lon protease. ibb.waw.pl This degradation is inhibited when HipB forms a stable complex with DNA or HipA, suggesting a regulatory role for the flexibility and accessibility of the C-terminus in controlling HipB levels. ibb.waw.pl Unlike some other antitoxins, the C-terminal domain of HipB does not necessarily adopt an ordered structure solely upon toxin binding. ibb.waw.pl

Oligomeric State and Complex Formation

HipB primarily exists as a homodimer. uniprot.orgnih.govnih.gov This dimerization is crucial for its function, particularly for binding to the palindromic operator sequences in the hipBA promoter. uniprot.orgnih.gov The dimerization interface in E. coli HipB is extensive, burying a significant accessible surface area and involving interactions between beta-strands from each subunit forming an antiparallel sheet. nih.govelifesciences.orgelifesciences.orgnih.gov

Stoichiometry of HipBA Protein Complexes

HipB forms a stable complex with the HipA toxin. nih.govresearchgate.net In the case of E. coli HipBA, the complex typically forms a HipA₂HipB₂ heterotetramer. uniprot.orgnih.govuniprot.org This stoichiometry has been observed in structural studies and is consistent with biochemical analyses. uniprot.orgnih.govuniprot.org In this complex, the HipB dimer is often described as being sandwiched by two HipA molecules. nih.gov The interaction involves noncontiguous regions of both HipA and HipB. nih.gov For instance, in E. coli, the N-domains of HipA interact with one HipB subunit, while the C-domains of HipA interact primarily with the other HipB subunit within the dimer. nih.gov This interaction locks HipA in an open and likely inactive conformation. nih.gov Some studies on HipBA systems from other bacteria, like S. oneidensis and H. influenzae, have also revealed hexameric assemblies where a HipB dimer is bound to HipA components, sometimes involving split HipA proteins. elifesciences.orgelifesciences.orgnih.govnih.gov

Crystallographic and NMR Studies of HipB and HipBA Complexes

Numerous structural studies utilizing techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have provided detailed insights into the molecular architecture of HipB and its complexes with HipA and DNA. Crystal structures of HipB alone and in complex with operator DNA have been determined, revealing the conformation of the HipB dimer and how it interacts with DNA, often inducing a bend in the DNA helix. uniprot.orgnih.govresearchgate.net Crystallographic studies of the HipBA complex, particularly the HipA₂HipB₂ heterotetramer bound to DNA, have been instrumental in understanding the basis of HipA inhibition by HipB and the mechanism of transcriptional autorepression. nih.govuniprot.orgresearchgate.netresearchgate.netnih.gov These structures have shown how the HipB dimer interacts with two HipA molecules and the DNA, leading to the occlusion of HipA's active sites and stabilization of an inactive conformation. nih.govresearchgate.netnih.gov NMR spectroscopy has also been employed to study the structure and dynamics of HipB and HipBA complexes, particularly providing information on flexible regions that may not be well-resolved in crystal structures. nih.govtandfonline.com These studies collectively contribute to a comprehensive understanding of how HipB's structure dictates its function in the HipBA system.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound60624393
HipA protein60624392

Data Table: Structural Elements of E. coli HipB

Structural ElementDescriptionLocation in E. coli HipB (approximate residues)References
Alpha-helical bundleCore structure of four alpha-helices- elifesciences.orgelifesciences.orgnih.gov
Beta-strandSmall strand forming antiparallel sheet in dimerC-terminal to helical bundle nih.govelifesciences.orgelifesciences.orgnih.gov
Helix-Turn-Helix (HTH) MotifDNA-binding motif62-83 nih.govelifesciences.orgelifesciences.orgnih.gov
Flexible N-terminusRegion often disordered in structures1-35 elifesciences.orgelifesciences.orgnih.gov
Flexible C-terminusRegion involved in degradation and HipA bindingLast ~16 residues nih.govibb.waw.pl

High-Resolution Structures of HipB-DNA Interactions

High-resolution structural studies, including X-ray crystallography, have provided detailed insights into how HipB interacts with DNA. HipB binds to specific palindromic operator sequences in the hipBA promoter region, with a consensus sequence of 5'-TATCCN8GGATA-3' in E. coli. uniprot.orgresearchgate.net The binding of HipB dimers to these operator sites can induce significant conformational changes in the DNA, such as a 70-degree bend in consecutive operators, which deforms the DNA and facilitates the binding of additional HipB dimers on opposite faces of the DNA helix. uniprot.org This DNA bending is a key aspect of HipB-mediated transcriptional repression. uniprot.org Structures of HipB in complex with DNA operators, such as the HipB-O1-O1* complex (PDB ID: 4yg4), illustrate these interactions at the atomic level. pdbj.org

Structural Insights into HipB-HipA Protein-Protein Interfaces

HipB neutralizes the HipA toxin through direct protein-protein interaction, forming a stable complex. plos.orgresearchgate.net In the canonical E. coli HipBA system, HipB and HipA form a HipA2HipB2 heterotetramer when interacting with a single operator site on DNA. uniprot.org When two operators are present, each HipB dimer interacts with one HipA molecule. uniprot.org Structural studies have shown that the interface between HipB and HipA is complex and involves interactions between different domains of both proteins. plos.org In E. coli, HipB interacts with HipA via its N and C domains. plos.org Notably, in the E. coli HipBA complex, the interaction interface is located relatively far from the HipA active site. researchgate.net This suggests an allosteric mechanism of HipA inhibition, potentially involving the placement of a C-terminal tryptophan residue of HipB into a pocket on HipA. plos.orgelifesciences.orgelifesciences.orgresearchgate.net

Conformational Changes in HipB upon DNA and HipA Binding

The binding of HipB to DNA and its interaction with HipA induce conformational changes in the this compound. Molecular dynamics simulations suggest that DNA binding to the HipB dimer triggers long-range allosteric communication to the HipA-HipB interface. nih.gov This involves changes in the proximity of the α1 helices of the HipB dimer to HipA and the formation of additional hydrogen bonds at the HipA-HipB interface through the extension of the α2/3 helices in the HipB dimer. nih.gov These conformational adjustments enhance the interaction between HipB and HipA, contributing to the sequestration and inactivation of HipA. nih.gov Furthermore, the C-terminus of HipB can undergo dramatic conformational changes between its unbound state and when in complex with HipA and operator DNA. oup.comoup.com This flexibility and induced fit mechanism are important for HipB's regulatory functions. oup.comoup.com

Comparative Structural Analysis of HipB Across Bacterial Species

HipB Homologs in Enterobacteriaceae (e.g., E. coli, EPEC)

Within the Enterobacteriaceae family, including E. coli and enteropathogenic E. coli (EPEC), HipB homologs generally maintain the characteristic DNA-binding HTH domain and function as antitoxins in HipBA systems. elifesciences.orgelifesciences.orguniprot.orgbiorxiv.org However, even within this family, variations exist. For instance, EPEC O127:H6 contains a tripartite Hip system, HipBST, which includes a this compound. elifesciences.orgelifesciences.orgbiorxiv.orgnih.gov While this HipB also contains a putative DNA-binding HTH domain, its role appears to be primarily transcriptional regulation, with the antitoxin function against the HipT toxin taken over by a separate protein, HipS. elifesciences.orgelifesciences.orgbiorxiv.orgnih.govasm.org This indicates a functional divergence despite structural similarities in the HipB component.

Divergent HipB Structures in Other Proteobacteria (e.g., Shewanella oneidensis, Haemophilus influenzae, Acidovorax citrulli)

Haemophilus influenzae presents an unusual three-component HipBA system where the HipA toxin is split into two fragments, HipAN and HipAC. nih.gov In this system, HipB is located upstream of hipAN and hipAC, and while HipB contains a putative HTH domain and likely autoregulates the operon, the primary antitoxin function against HipAC is carried out by HipAN. nih.gov HipB in H. influenzae appears to enhance the ability of HipAN to counteract HipAC, suggesting a modified role compared to the canonical HipBA systems. nih.gov

While specific high-resolution structures of HipB from Acidovorax citrulli were not detailed in the search results, the mention of Acidovorax citrulli in the context of bacterial toxin-antitoxin systems and genome analysis suggests the presence of HipBA-like systems, likely with their own structural nuances reflecting evolutionary divergence within Proteobacteria. science.govnih.gov

Structural Variations in Tripartite Hip Systems (e.g., HipBST)

Tripartite Hip systems, such as HipBST found in EPEC and Legionella pneumophila, represent a significant structural departure from the canonical HipBA systems. elifesciences.orgelifesciences.orgbiorxiv.orgnih.govasm.org In the E. coli HipBST system, the higher-order complex structure consists of two HipST toxin:antitoxin complexes separated by a dimer of HipB proteins. elifesciences.orgelifesciences.orgnih.gov This is markedly different from the E. coli HipBA complex structure. elifesciences.orgelifesciences.orgnih.gov Although HipB in HipBST retains a DNA-binding domain and is involved in transcriptional regulation, the antitoxin function is primarily mediated by HipS, which is homologous to the N-terminal subdomain of HipA. elifesciences.orgelifesciences.orgbiorxiv.orgnih.govasm.org The structure of the HipBST complex highlights how the functional separation of toxin and antitoxin components in tripartite systems is reflected in their distinct structural organization compared to the bipartite HipBA systems. elifesciences.orgelifesciences.orgnih.gov The HipBST system in Legionella pneumophila also exhibits a tripartite architecture and is a distant homolog of the E. coli HipBST, further illustrating the structural variations within this class of TA systems across different bacterial species. asm.org

Compound Names and PubChem CIDs

Compound NamePubChem CIDNotes
This compoundN/AProtein
HipA proteinN/AProtein
HipS proteinN/AProtein
HipT proteinN/AProtein
DNAN/ANucleic Acid
ATP5950
ADP6022
AMP6035
Phosphate (B84403)1061(Orthophosphate)
Tryptophanyl-tRNA synthetase (TrpS)N/AProtein
Glutamyl-tRNA synthetase (GltX)N/AProtein
EF-TuN/AProtein
(p)ppGpp11528(Guanosine pentaphosphate)
Lon proteaseN/AProtein
ClpPX proteaseN/AProtein
Sigma factorN/AProtein complex
RNA polymeraseN/AProtein complex
Tryptophan6305

Interactive Data Tables

Based on the search results, here is a potential data table focusing on structural aspects of HipB and its complexes across different species/systems:

FeatureE. coli HipBAShewanella oneidensis HipBAE. coli HipBSTHaemophilus influenzae HipBAN+C
HipB Structureα-helical bundle, HTH motifDimer, HTH motifDimer, putative HTH motifPutative HTH motif
HipB Quaternary StructureHomodimerHomodimerHomodimerHomodimer
DNA BindingBinds operator DNA, induces bend uniprot.orgresearchgate.netBinds operator DNA oup.comBinds promoter region biorxiv.orgasm.orgBinds promoter region nih.gov
HipA/T Interaction PartnersHipAHipAHipST complexHipAN, HipAC (indirectly) nih.gov
Complex Stoichiometry (with DNA)HipA2HipB2 (1 operator), HipB2-HipA (2 operators) uniprot.orgHipB2-HipA2-DNA oup.com(HipST)2-HipB2 (separated) elifesciences.orgelifesciences.orgnih.govHipB-HipAN-HipAC (ternary) nih.gov
Primary Antitoxin FunctionHipB neutralizes HipA uniprot.orgplos.orgHipB neutralizes HipA oup.comHipS neutralizes HipT elifesciences.orgelifesciences.orgbiorxiv.orgnih.govasm.orgHipAN neutralizes HipAC nih.gov
HipB Role in SystemAntitoxin, transcriptional repressor uniprot.orgplos.orgAntitoxin, transcriptional repressor oup.comTranscriptional repressor biorxiv.orgasm.orgTranscriptional regulator, enhances HipAN function nih.gov
Key Structural FeatureHipA2HipB2 heterotetramer, HipB C-terminal Trp in HipA pocket plos.orgelifesciences.orgelifesciences.orgresearchgate.netrcsb.orguniprot.orgDistinct ternary complex assembly, flexible HipB C-terminus oup.comoup.comHipST complexes separated by HipB dimer elifesciences.orgelifesciences.orgnih.govSplit HipA (HipAN, HipAC), HipB enhances HipAN nih.gov

This table summarizes some key structural and functional aspects of HipB in different contexts based on the search results.

Mechanism of Action: Hipb As a Transcriptional Repressor

DNA Recognition and Binding Specificity of HipB

HipB exhibits sequence-specific DNA binding, which is fundamental to its function as a transcriptional repressor. uniprot.orgelifesciences.orgnih.govscilit.complos.orgub.ac.id Its DNA-binding domain contains a helix-turn-helix (HTH) motif. elifesciences.orgelifesciences.org

Identification of Palindromic Operator Sequences (e.g., TATCCN8GGATA)

HipB recognizes and binds to specific palindromic operator sequences. A well-characterized consensus sequence for HipB binding is TATCCN8GGATA, where N represents any nucleotide. uniprot.orgelifesciences.orgkarger.comnih.govub.ac.idresearchgate.net Bioinformatic analysis has revealed the presence of this palindromic sequence, or variations of it (TATCCN(x)GGATA with x ranging from 1 to 30), in the promoter regions of numerous genes on the E. coli genome. uniprot.orgkarger.comnih.govub.ac.idresearchgate.net For instance, the hipBA promoter contains four such palindromic sequences. uniprot.orgkarger.com Other genes like eutH and fadH have two and three palindromic sequences in their promoters, respectively, which are also targets for HipB repression. uniprot.orgkarger.comnih.gov

Palindromic Operator Sequence Example Genes with Binding Sites Number of Sites in Promoter
TATCCN8GGATA hipBA operon 4
TATCCN(x)GGATA (x=1-30) eutH, fadH, relA, others Varied (eutH: 2, fadH: 3) uniprot.orgkarger.comnih.gov

Cooperative Binding to Multiple Operator Sites

HipB has been shown to bind cooperatively to multiple operator sites. karger.complos.orgub.ac.id This cooperative binding to the four operator sites upstream of the hipBA operon is crucial for its role in repressing hipBA transcription. karger.comub.ac.idresearchgate.net Cooperative binding can lead to a sharper transition between bound and unbound states, allowing for fine-tuned regulation of gene expression.

Influence of Spacer Sequences on HipB-DNA Interaction

The sequence and length of the spacer region between the palindromic half-sites can influence HipB-DNA interaction. While the consensus sequence includes an 8-base spacer (TATCCN8GGATA), HipB can recognize palindromic sequences with variable intervening spacer regions. ub.ac.idresearchgate.net For example, the HipBA-binding palindromic sequence in the promoter region of the relA gene has a 23-base spacer sequence. karger.comub.ac.id Crystal structures of the HipA-HipB-DNA complex have suggested that binding to DNA with a long spacer can be achieved through DNA extrusion. ub.ac.idresearchgate.net

Regulation of the HipBA Operon

HipB is a primary regulator of the hipBA operon, which encodes the HipB antitoxin and the HipA toxin. uniprot.orgkarger.comscilit.complos.orgresearchgate.netacs.orgfrontiersin.org

Negative Autoregulation of HipBA Expression

HipB negatively autoregulates the transcription of the hipBA operon by binding to the operator sites within its own promoter region. uniprot.orgelifesciences.orgkarger.comscilit.comresearchgate.netacs.orgfrontiersin.org This autoregulatory mechanism ensures that the levels of HipB and HipA are controlled. ub.ac.idresearchgate.net The binding of HipB, alone or in complex with HipA, to the operator sequences represses the expression of both genes. uniprot.orgelifesciences.orgkarger.comscilit.comresearchgate.netacs.orgfrontiersin.org

Role of DNA Bending in Transcriptional Repression

Binding of HipB to DNA induces DNA bending. elifesciences.orgnih.govscilit.complos.orgresearchgate.netelifesciences.org Specifically, HipB dimers can induce a 70-degree bend in consecutive operator sites when binding in the absence of HipA. uniprot.orgelifesciences.org The formation of a HipA-HipB complex can also induce a 70-degree bend in the DNA. elifesciences.orgplos.orgresearchgate.netelifesciences.org This DNA bending is thought to contribute to transcriptional repression by distorting the promoter region, which can prevent the binding of sigma factors and block the access of RNA polymerase to the -35 promoter box. uniprot.orgelifesciences.orgelifesciences.org The HipA-HipB complex bound to DNA can physically block RNA core polymerase from contacting the -35 box. elifesciences.org

HipB protein, an antitoxin component of the HipBA toxin-antitoxin system, primarily functions as a DNA-binding transcriptional repressor in bacteria like Escherichia coli. This protein plays a significant role in regulating gene expression, including its own operon and other non-HipBA loci, influencing cellular processes such as persistence and stress response. karger.comnih.govuniprot.orgresearchgate.netunam.mx HipB contains a helix-turn-helix (HTH) motif, characteristic of many DNA-binding proteins. uniprot.orgresearchgate.net

Transcriptional Regulation of Non-HipBA Loci by HipB Beyond the autoregulation of the hipBA operon, HipB has been shown to regulate the transcription of other genes in the bacterial genome.karger.comnih.govresearchgate.netunam.mxBioinformatic analysis in E. coli identified numerous putative HipB-binding palindromic sequences in the promoter regions of various genes, suggesting a broader regulatory role for HipB.karger.comnih.govresearchgate.net

Identification of Additional HipB-Regulated Promoters (e.g., eutH, fadH, relA) Experimental evidence has confirmed that HipB directly binds to and represses the expression of specific non-hipBA genes, including eutH, fadH, and relA.karger.comnih.govresearchgate.netunam.mxThese genes are involved in diverse cellular processes such as ethanolamine (B43304) utilization (eutH), fatty acid degradation (fadH), and the stringent response (relA).unam.mxThe promoters of eutH and fadH contain multiple HipB-binding palindromic sequences.karger.comnih.govA palindromic sequence has also been identified in the promoter region of relA.karger.comnih.govElectrophoretic mobility shift assays (EMSA) have demonstrated HipB's ability to bind to the promoter fragments of eutH, fadH, and relA, confirming these as direct targets of HipB regulation.karger.comnih.govresearchgate.net

Detailed research findings on HipB binding to non-HipBA promoters:

Gene Promoter Number of Putative HipB-Binding Sites Experimental Confirmation of Binding
eutH Two Yes (EMSA)
fadH Three Yes (EMSA)

Hipb Protein in the Context of Hipa Toxin Neutralization

Dynamics of HipB-HipA Interaction

The interaction between the antitoxin HipB and the toxin HipA is a critical regulatory mechanism in the hipBA toxin-antitoxin (TA) module, which is implicated in bacterial persistence and multidrug tolerance. This dynamic interplay ensures that the toxic kinase activity of HipA is kept in check under normal physiological conditions.

Formation of Stable HipBA Complexes

Under normal cellular conditions, the HipB antitoxin binds to the HipA toxin to form a stable, non-toxic complex, thereby neutralizing the deleterious effects of HipA that can lead to growth arrest. This HipBA complex is the primary state of these proteins within the cell. Structural and biochemical studies have revealed that HipB exists as a dimer, and this dimeric form interacts with two molecules of HipA, forming a heterotetrameric HipA₂B₂ complex. This complex formation is a key feature of the hipBA system.

The interaction is extensive, with a significant surface area buried upon complex formation. The HipB dimer sandwiches a DNA operator sequence, and the two HipA molecules then bind to the sides of the HipB dimer. This interaction is notable because, unlike many other TA systems, HipB does not directly block the active site of the HipA kinase. Instead, the N-terminal and C-terminal domains of HipA interact with different subunits of the HipB dimer. This unique arrangement suggests a more complex mechanism of inactivation than simple active site occlusion. The formation of this stable complex is also crucial for the autoregulation of the hipBA operon, as the HipBA complex binds to the operator region of its own promoter, repressing transcription.

Table 1: Stoichiometry of the HipBA Complex

Component Stoichiometry in the Complex Reference
HipA 2 molecules nih.gov
HipB 2 molecules (as a dimer) nih.gov

Affinity of HipB for Wild-Type vs. Mutant HipA (e.g., HipA7)

The high-persistence hipA7 allele, which contains two point mutations (G22S and D291A), has been shown to have a reduced affinity for the HipB antitoxin compared to the wild-type HipA. This decreased binding affinity is a key factor in the high-persistence phenotype associated with hipA7. The weaker interaction between HipA7 and HipB leads to a higher concentration of free, active HipA7 toxin within the cell, even under normal growth conditions.

Experimental evidence, including Förster resonance energy transfer (FRET) analysis, has demonstrated a weaker interaction between the mutant HipA7 toxin and HipB. This reduced affinity means that HipB is less effective at neutralizing HipA7, allowing the toxin to phosphorylate its targets and induce a state of dormancy or persistence in a larger fraction of the bacterial population. While the wild-type HipA is effectively sequestered by HipB, the G22S and D291A mutations in HipA7 disrupt the normal protein-protein interactions, tipping the balance towards a higher level of active toxin. This difference in binding affinity is a critical molecular determinant of the varying levels of persistence conferred by wild-type hipA and the high-persistence hipA7 allele.

Molecular Mechanisms of HipA Inactivation by HipB

The neutralization of HipA's kinase activity by HipB is a multifaceted process that does not rely on a single mechanism. Instead, HipB employs a combination of strategies to ensure that the toxic potential of HipA is tightly controlled. These mechanisms include physical sequestration, induction of conformational changes that lead to inactivation, and allosteric regulation.

Sequestration of HipA by HipB

One of the primary mechanisms by which HipB inactivates HipA is through sequestration. By forming a stable complex with HipA, HipB effectively sequesters the toxin, preventing it from accessing its cellular targets. In the context of the HipA-HipB-DNA ternary complex, HipA is physically tethered to the bacterial nucleoid via the DNA-binding activity of HipB. This localization away from its primary cytosolic target, the glutamyl-tRNA synthetase (GltX), is a form of spatial inactivation.

The formation of the higher-order HipA-HipB-promoter complex serves to maintain HipA in an inactive state. Dimeric HipB interacts with two molecules of HipA, effectively locking the toxin into this complex and preventing its diffusion and action elsewhere in the cell. This sequestration is a crucial first line of defense against the toxic activity of HipA.

Conformational Inactivation of HipA Kinase Activity

Beyond simple sequestration, HipB binding induces conformational changes in HipA that render it catalytically inactive. Structural studies of the HipA-HipB complex have revealed that HipB binding locks HipA in an open and likely inactive conformation. This is achieved through extensive interactions between HipB and both the N- and C-terminal domains of HipA.

This conformational inactivation prevents the necessary structural rearrangements that HipA must undergo to bind ATP and phosphorylate its substrates. Although HipB does not directly occlude the active site, its binding to distant regions of HipA effectively freezes the kinase in a non-functional state. This mechanism is a more subtle form of inhibition compared to direct active site blocking seen in some other TA systems.

Allosteric Regulation of HipA Function by HipB Binding

The binding of HipB to HipA can be described as a form of allosteric regulation. The binding of HipB at sites distal to the kinase active site transmits a signal that results in the inactivation of the enzyme. This allosteric control is a key feature of the HipB-mediated neutralization of HipA.

Molecular dynamics simulations suggest that the binding of DNA to the HipB dimer induces a long-range allosteric communication that enhances the interaction between HipB and HipA. This indicates that the DNA operator sequence itself can act as a regulatory molecule, modulating the conformation of the HipB dimer and consequently strengthening its inhibitory interaction with HipA. This intricate allosteric network ensures a robust and tightly regulated inactivation of the HipA toxin.

Table 2: Summary of HipA Inactivation Mechanisms by HipB

Mechanism Description Key Features
Sequestration Physical isolation of HipA from its cellular targets. Formation of a stable HipBA complex; tethering to the nucleoid via HipB's DNA binding.
Conformational Inactivation HipB binding locks HipA in a catalytically inactive state. Prevents necessary conformational changes for kinase activity; does not directly block the active site.
Allosteric Regulation Binding of HipB at distal sites inhibits the active site. Long-range communication between HipB, DNA, and HipA; enhances the inhibitory interaction.

Impact of HipA Phosphorylation State on HipB Interaction and Ternary Complex Formation

The phosphorylation state of the HipA toxin is a critical determinant in its interaction with the HipB antitoxin and the formation of a stable ternary complex with operator DNA. Research has shown that phosphorylated HipA exhibits a significantly higher affinity for the HipB:DNA complex compared to its non-phosphorylated counterpart. This suggests a potential mechanism for rescuing cells from HipA-induced growth arrest, where HipB could directly target the active, phosphorylated form of the HipA toxin.

In the ternary complex, the C-terminus of HipB undergoes a significant conformational change upon binding to both HipA and the operator DNA. This structural alteration is indicative of its role in sequestering HipA and abolishing its toxic function. The formation of this stable HipA-HipB-DNA complex not only neutralizes the toxin but also represses the transcription of the hipBA operon. This dual function of HipB highlights its central role in maintaining cellular homeostasis under normal conditions and in responding to stress that might lead to an increase in active HipA.

The ability of HipB to preferentially bind to the phosphorylated, and therefore active, form of HipA underscores a sophisticated regulatory mechanism. This ensures that the antitoxin is most effective when the threat of the toxin is imminent, allowing for a rapid and targeted response to neutralize the toxic effects of HipA.

Influence of HipB on HipA-Mediated Cellular Processes

The toxic effects of HipA are primarily manifested through the disruption of crucial cellular processes, leading to a state of dormancy or persistence. HipB actively counteracts these effects, enabling the cell to resume normal growth and function.

Reversal of HipA-Induced Growth Arrest

Overexpression of the HipA toxin leads to a rapid cessation of cell growth. This state of growth arrest is a hallmark of the activity of many TA systems and is a key factor in the formation of persister cells, which exhibit multidrug tolerance. The expression of HipB can effectively reverse this HipA-induced growth arrest. By binding to and sequestering HipA, HipB prevents the toxin from interacting with its cellular targets, thereby allowing the cell to exit the dormant state and resume proliferation. This direct neutralization of the toxin by the antitoxin is a fundamental characteristic of type II TA systems.

Modulation of HipA's Effect on Translation Factors (e.g., EF-Tu, GltX, TrpS)

HipA exerts its toxic effects by phosphorylating key components of the translational machinery, leading to an inhibition of protein synthesis. While initial studies suggested that the elongation factor Tu (EF-Tu) was a primary target of HipA, more recent evidence has pointed to glutamyl-tRNA synthetase (GltX) as the physiologically relevant target.

Early in vitro studies demonstrated that HipA could phosphorylate EF-Tu, a crucial protein responsible for delivering aminoacyl-tRNAs to the ribosome during translation. nih.gov However, subsequent genetic and biochemical studies have provided strong evidence that EF-Tu is not the primary target of HipA in vivo. nih.gov Instead, the overexpression of GltX was found to suppress the toxicity of HipA. nih.gov

HipA has been shown to phosphorylate a conserved serine residue near the active site of GltX. nih.gov This phosphorylation event inhibits the aminoacylation of tRNAGlu, leading to an accumulation of uncharged tRNAGlu at the ribosomal A-site. nih.gov This accumulation triggers the stringent response, characterized by the synthesis of the alarmone (p)ppGpp, which in turn leads to the inhibition of replication, transcription, and translation, ultimately resulting in cell growth arrest. nih.gov

Regulation of Hipb Protein Abundance and Activity

Proteolytic Degradation of HipB

The inherent instability of antitoxins is a hallmark of toxin-antitoxin systems, allowing for a rapid response to cellular stress. HipB is no exception, with its abundance being tightly controlled by cellular proteases.

Role of ATP-Dependent Proteases (e.g., Lon Protease)

The primary enzyme responsible for the degradation of HipB in Escherichia coli is the ATP-dependent Lon protease. nih.gov In vivo studies have demonstrated that HipB is significantly stabilized in a lon deletion mutant, with its half-life increasing to over 200 minutes, compared to approximately 17 minutes in wild-type cells. nih.gov While other proteases like ClpP and HslVU may have a minor effect on HipB stability, with half-lives of around 24 and 28 minutes respectively in their absence, Lon is unequivocally the principal protease governing HipB turnover. nih.gov In vitro degradation assays have confirmed that purified Lon protease directly degrades HipB in an ATP-dependent manner. nih.gov The degradation of HipB by Lon requires the hydrolysis of ATP and the presence of Mg²⁺, highlighting the energy-dependent nature of this process. nih.gov

Identification of Degradation Signals within HipB

The recognition of HipB by the Lon protease is mediated by a specific degradation signal, or degron, located within an unstructured region at the C-terminus of the protein. nih.gov This degradation signal is essential for proteolysis, as a truncated version of HipB lacking the final 16 amino acid residues (HipB72) is substantially more stable in vivo, with a half-life exceeding 200 minutes. nih.gov In vitro, the half-life of this truncated protein is also significantly extended, changing from approximately 74 minutes for the full-length HipB to 130 minutes for the mutant. nih.gov This C-terminal region likely serves as a recognition site for Lon, allowing the protease to bind and initiate the unfolding and subsequent degradation of the HipB protein.

Impact of HipA Binding on HipB Stability

The stability of HipB is dramatically influenced by its interaction with its cognate toxin, HipA. When HipB is in a complex with HipA, it is protected from degradation by Lon protease. nih.gov In vitro degradation assays have shown that the addition of purified HipA significantly slows down the rate of HipB proteolysis, increasing its half-life to over 200 minutes. nih.gov This protective effect is crucial for maintaining the inactive state of the HipA toxin under normal growth conditions. The binding of HipA to HipB likely masks the C-terminal degradation signal of HipB or induces a conformational change that makes it inaccessible to the Lon protease. This ensures that only free HipB is targeted for degradation, providing a mechanism for the rapid activation of HipA in response to cellular signals that disrupt the HipA-HipB complex or inhibit new HipB synthesis.

Environmental and Physiological Cues Influencing HipB Levels and Activity

The regulation of HipB is intricately linked to the cell's perception of its environment. Various stress conditions and the presence of antimicrobial agents can significantly alter the transcription of the hipBA operon and the subsequent levels and activity of the this compound.

Stress-Induced Changes in HipB Transcription and Degradation

Bacteria frequently encounter stressful conditions that necessitate a rapid adaptive response, often involving the activation of toxin-antitoxin systems. The transcription of the hipBA operon is known to be responsive to several environmental stressors. For instance, in Acidovorax citrulli, exposure to acidic conditions (pH 4.5 and 5.0) leads to a significant upregulation of both hipA and hipB transcription. researchgate.net Similarly, heat shock has been shown to induce the expression of heat shock proteins, which can be involved in protein quality control and degradation pathways that may intersect with HipB stability. nih.govnih.gov In some organisms, nutrient starvation is another potent inducer of the hipBA operon.

While transcriptional upregulation provides a mechanism to replenish HipB levels, stress conditions can also lead to an increase in the activity of proteases like Lon. researchgate.net This dual regulation allows for a fine-tuned response where the cell can modulate the levels of free, active HipA toxin by controlling both the synthesis and degradation of its cognate antitoxin, HipB.

Stress ConditionOrganismChange in hipBA TranscriptionReference
Acidic pH (4.5)Acidovorax citrulliUpregulation of hipA and hipB researchgate.net
Acidic pH (5.0)Acidovorax citrulliUpregulation of hipA and hipB researchgate.net

Response to Antimicrobial Agents

The HipBA system is a key player in the development of antibiotic tolerance, and its regulation is accordingly influenced by the presence of various antimicrobial agents. Exposure to certain antibiotics can trigger the SOS response, a global response to DNA damage, which can in turn affect the expression of toxin-antitoxin systems. plos.org For example, treatment with ciprofloxacin, a fluoroquinolone that induces DNA damage, has been shown to lead to the formation of persister cells in a manner that can be influenced by toxin-antitoxin modules. plos.orgplos.org While direct evidence for the impact of many antibiotics on the degradation rate of HipB is still emerging, it is known that conditions of antibiotic stress can lead to the upregulation of Lon protease, which would in turn increase the degradation of free HipB. researchgate.net This provides a direct link between antibiotic exposure and the activation of the HipA toxin, contributing to the survival of a subpopulation of cells.

Antimicrobial AgentEffect on HipBA SystemReference
CiprofloxacinCan induce persister cell formation, potentially involving TA systems. plos.orgplos.org

Interplay with Stringent Response Pathways (e.g., (p)ppGpp, RelA)

The regulation of this compound abundance and activity is intricately linked with the stringent response, a crucial bacterial stress response mechanism mediated by the alarmones guanosine (B1672433) pentaphosphate (pppGpp) and guanosoline tetraphosphate (B8577671) (ppGpp), collectively known as (p)ppGpp. nih.govdiva-portal.org This interplay is primarily orchestrated through the interconnected activities of the HipA toxin, the RelA protein, and the resulting fluctuations in (p)ppGpp levels.

A key aspect of this interplay involves the direct regulation of the relA gene by the this compound. karger.comnih.gov HipB, a DNA-binding protein, functions as a transcriptional repressor by binding to palindromic sequences in the promoter regions of target genes. karger.comnih.govuniprot.org Research has identified a palindromic sequence in the promoter region of the relA gene, which is responsible for the synthesis of (p)ppGpp during amino acid starvation. nih.govkarger.comnih.gov

Experimental evidence demonstrates that HipB directly binds to the relA promoter, leading to the repression of its expression. karger.comnih.gov This regulatory action is further enhanced by the presence of the HipA toxin, which, when complexed with HipB, increases the repression of the relA promoter. karger.comnih.gov This suggests a mechanism where the HipBA complex not only autoregulates its own operon but also directly modulates the primary enzyme responsible for initiating the stringent response.

The interaction between HipB and the relA promoter has been quantified, revealing specific binding affinities. The dissociation constant (Kd) provides a measure of this binding strength.

ComplexDissociation Constant (Kd)Reference
HipB-relA~2.9 x 10-6 M researchgate.net
HipB-hipB1 (control)~0.9 x 10-7 M researchgate.net

Beyond direct regulation of relA, the this compound is indirectly linked to the stringent response through the activity of its cognate toxin, HipA. nih.govplos.org Under conditions where HipB is degraded, such as by the Lon protease, the liberated HipA toxin can phosphorylate glutamyl-tRNA synthetase (GltX). nih.govplos.orgplos.org This action inhibits the proper charging of tRNA with glutamate, leading to an accumulation of uncharged tRNAs. nih.govnih.govelifesciences.orgelifesciences.org

The accumulation of uncharged tRNAs at the ribosome serves as a signal for the activation of RelA. nih.govnih.gov Activated RelA then synthesizes (p)ppGpp, triggering the cascade of cellular changes associated with the stringent response. nih.govnih.gov Elevated levels of (p)ppGpp can, in turn, promote the activity of proteases like Lon, which are responsible for the degradation of antitoxins, including HipB. nih.gov This creates a complex feedback loop where the degradation of HipB can initiate a stringent response, and the stringent response can further promote the degradation of HipB.

The key molecules involved in this regulatory network and their respective functions are summarized below.

Protein/MoleculePrimary Function in this PathwayReference
HipBTranscriptional repressor of the relA gene and its own operon. karger.comnih.govuniprot.org
HipAToxin that phosphorylates GltX, leading to the accumulation of uncharged tRNA. nih.govplos.orgnih.govelifesciences.orgelifesciences.org
RelASynthesizes (p)ppGpp in response to uncharged tRNA at the ribosome. nih.govnih.gov
(p)ppGppAlarmone that mediates the stringent response and can promote antitoxin degradation. nih.govdiva-portal.org
Lon proteaseATP-dependent protease that degrades HipB. nih.govplos.org

Biological Roles of Hipb Protein in Bacterial Physiology

Contribution to Bacterial Persistence Phenotype

Bacterial persistence is a phenomenon where a small subpopulation of genetically identical cells enters a transient, non-growing state, rendering them tolerant to antibiotics that primarily target actively growing cells. pnas.orgunam.mxplos.orgplos.org The HipA-HipB system is a significant contributor to this phenotype. nih.govpnas.orgplos.orgpnas.orgasm.org HipB's primary role in persistence is to neutralize HipA's toxicity, thereby controlling the induction of the persistent state. oup.compnas.orgunam.mxsciencedaily.com

Role in Multidrug Tolerance and Dormancy Induction

Multidrug tolerance (MDT) is a hallmark of persister cells, allowing them to survive exposure to various antibiotics. unam.mxasm.orgsciencedaily.comnih.gov The HipBA system is intrinsically linked to MDT. unam.mxasm.orgsciencedaily.com Overexpression of the HipA toxin leads to multidrug tolerance and induces a state of reversible dormancy or stasis in bacterial cells. oup.comasm.orgsciencedaily.com HipB counteracts this by binding to HipA, inhibiting its toxic activity and preventing it from inducing dormancy. oup.comasm.orgkarger.comsciencedaily.com This interaction is crucial for maintaining a balance that prevents the entire population from entering the persistent state under normal conditions. plos.org The degradation of the labile HipB antitoxin, often by proteases like Lon, can release active HipA, leading to growth arrest and increased persister formation. mdpi.comoup.complos.org

Threshold-Based Mechanisms of Persistence Regulation

The regulation of persistence by the HipBA system involves a threshold-based mechanism. plos.orgnih.govresearchgate.netasm.org The induction of the persistent state is dependent on the cellular level of HipA relative to HipB. nih.govresearchgate.net HipB binds to HipA, forming complexes that sequester the toxin and repress the transcription of the hipBA operon. nih.govoup.comresearchgate.netnih.gov Persistence is triggered when the concentration of HipA exceeds a certain threshold, overwhelming the available HipB antitoxin. nih.govresearchgate.netasm.org This threshold is not fixed but is influenced by the level of HipB; higher levels of HipB require higher levels of HipA to induce persistence. nih.govresearchgate.net This suggests that the HipB concentration plays a critical role in setting the sensitivity of the system to HipA-mediated persistence induction. nih.govresearchgate.net

Phenotypic Heterogeneity and Stochasticity in Persistence

Bacterial populations exhibit phenotypic heterogeneity, meaning that even genetically identical cells can display different phenotypes, including the persister state. pnas.orgplos.orgplos.orgresearchgate.netroyalsocietypublishing.org This heterogeneity in persistence can arise from stochastic fluctuations in the expression levels of components like the HipBA system. pnas.orgplos.orgplos.orgroyalsocietypublishing.org Stochastic variations in the production and degradation of HipA and HipB can lead to a subpopulation of cells where the HipA level transiently exceeds the HipB-controlled threshold, pushing these cells into a dormant, persistent state. plos.orgnih.govresearchgate.net The HipA-HipB interaction, with its non-linear threshold behavior, can amplify noise in gene expression, contributing to the coexistence of growing and non-growing cells within the population. nih.gov

Involvement in Stress Response Pathways

Beyond persistence, the HipBA system, and by extension HipB, is implicated in bacterial responses to various environmental stresses. mdpi.comoup.comunam.mx

Adaptation to pH Stress

Studies have indicated that the transcription of hipB can be induced by pH stress. mdpi.com For instance, in Acidovorax citrulli, the transcription of both hipA and hipB was found to be induced under pH stress conditions. mdpi.com This suggests that the HipBA system may play a role in the bacterium's ability to adapt to or survive acidic or alkaline environments. mdpi.com While the precise mechanism of HipB's involvement in pH stress adaptation requires further investigation, its co-regulation with HipA under such conditions points to a potential role in stress-induced dormancy or altered cellular physiology. mdpi.com

Response to Antimicrobial Agents

The HipBA system's most well-characterized role in stress response is its contribution to tolerance against antimicrobial agents. mdpi.comnih.govunam.mxoup.com As discussed in the context of persistence, the induction of HipA activity, controlled by HipB, leads to a dormant state that confers tolerance to a wide range of antibiotics, including those targeting cell wall synthesis (like ampicillin) and DNA gyrase (like quinolones). asm.orgoup.complos.org While HipB itself doesn't directly neutralize the antibiotics, its function in regulating HipA is critical for the emergence of the antibiotic-tolerant persister subpopulation. unam.mxasm.orgsciencedaily.com The expression of hipB can be induced by certain antimicrobial agents, further highlighting its involvement in the bacterial response to these stresses. mdpi.com

Role in Bacterial Pathogenesis and Host-Microbe Interactions (e.g., Acidovorax citrulli in plant pathogenesis)

Toxin-antitoxin systems, including HipBA, are increasingly recognized for their contributions to bacterial pathogenesis and the complex interactions between bacteria and their hosts. While extensively studied in human and animal pathogens, research into these systems in plant pathogenic bacteria is also revealing their importance. mdpi.comnih.gov

A notable example is the role of the HipBA system in Acidovorax citrulli, the Gram-negative bacterium responsible for bacterial fruit blotch (BFB), a devastating disease affecting cucurbit crops like watermelon and melon. mdpi.comnih.govnih.govresearchgate.netresearchgate.net BFB causes significant economic losses in agricultural industries worldwide. nih.govnih.govresearchgate.netresearchgate.net

Studies have identified a functional HipBA TA system in A. citrulli strains, such as A. citrulli Aac5. mdpi.comnih.govnih.govresearchgate.net Bioinformatic analysis has revealed the presence of hipA and hipB genes in A. citrulli genomes. mdpi.comnih.govresearchgate.net Molecular biology experiments have confirmed the existence and activity of this system in A. citrulli. mdpi.comnih.govnih.gov

Research indicates that the transcription of both hipA and hipB genes in A. citrulli Aac5 is induced under specific stress conditions, including pH stress and exposure to chloramphenicol. mdpi.comnih.govnih.govresearchgate.net Crucially, the expression of hipA and hipB is also induced during plant infection. mdpi.comnih.govnih.govresearchgate.net This suggests that the HipBA system in A. citrulli is responsive to the environmental challenges encountered during the infection process and within the host plant.

The HipBA toxin-antitoxin (TA) system, involving the HipB protein as the antitoxin and HipA as the toxin, is a widely studied example of bacterial TA modules. Evolutionary and phylogenetic analyses of HipB and its associated HipBA systems provide insights into their distribution, diversification, and the pressures that have shaped their architecture and dissemination.

Evolutionary and Phylogenetic Analysis of Hipb Protein and Hipba Systems

Phylogenomic Distribution and Conservation of HipBA Modules

Toxin-antitoxin systems, including HipBA modules, are abundant genetic elements found in bacterial chromosomes and on mobile elements such as plasmids. asm.orgbiorxiv.orgoup.com Their distribution across bacterial taxa can be patchy. asm.orgbiorxiv.org Studies have investigated the distribution of HipBA and related HipBST systems across diverse bacterial taxa by mapping their presence or absence onto bacterial phylogenies. biorxiv.orgbiorxiv.org For instance, while HipBA homologs from Bacteroides uniformis are prevalent throughout bacterial phylogeny, HipBA homologs from Escherichia coli and Shewanella oneidensis appear to be largely restricted to the Pseudomonadota phylum. biorxiv.org HipBST homologs have also been found to be widely distributed in distant taxonomic groups, particularly within the FCB (Fibrobacterota, Chlorobiota, and Bacteroidota) superphylum. biorxiv.org Within the Gammaproteobacteria, HipBST homologs are almost exclusively found in Legionella species. biorxiv.orgasm.org

Conservation of HipBA modules can vary. The HipBST module in Legionella pneumophila, for example, shows substantial conservation across Legionella species, with over 80% sequence similarity among homologs. biorxiv.org This contrasts with potentially poorer conservation across different taxonomic clusters. biorxiv.org The presence of HipA and HipB homologs has been analyzed in various bacterial genomes, revealing species-specific toxin and antitoxin genes in some cases, such as in lactobacilli and bifidobacteria. mdpi.com

Diversification of HipB Homologs and Corresponding HipA Toxins

Genetic diversification has been observed within TA systems, including the HipBA system. biorxiv.orgasm.org This includes the discovery of variants such as the tripartite HipBST system, which is related to HipBA but has a different architecture. biorxiv.orgasm.org In HipBST systems, the N-terminal subdomain of the HipA kinase is encoded by a separate protein, HipS, which functions as the antitoxin, while the canonical HipB appears to transcriptionally regulate the locus. biorxiv.orgasm.org Phylogenetic analyses of HipBA and HipBST homologs retrieved from databases like NCBI Refseq illustrate their evolutionary relationships and diversification. biorxiv.orgasm.org

Studies focusing on HipA-homologous kinases have revealed novel families and gene organizations, expanding the known diversity beyond the canonical HipBA structure. nih.govasm.orgau.dk These kinases can be encoded by different genetic contexts, including bicistronic operons with various putative antitoxins or even monocistronic operons lacking an adjacent antitoxin gene. nih.govasm.orgau.dkbiorxiv.org The diversification of HipA homologs is often more pronounced than that of their HipB antitoxin partners in some contexts. researchgate.net For instance, plasmid-encoded HipA sequences in Klebsiella michiganensis showed low sequence identity across different clusters, highlighting their diversity. biorxiv.org

HipB itself is a proteinaceous antitoxin that typically contains a helix-turn-helix (HTH) DNA-binding domain. nih.govbiorxiv.orgresearchgate.netuniprot.org This domain is crucial for its function in binding to operator sites to repress the hipBA operon promoter. uniprot.orgnih.gov The interaction between HipB and HipA, often forming a HipA2B2 heterotetramer, is key to neutralizing the toxin's activity. biorxiv.orguniprot.orgnih.gov Structural studies have provided insights into how HipB binding can induce conformational changes in HipA, blocking its active site. researchgate.netuniprot.org

Evolutionary Pressures Shaping HipBA System Architecture

The architecture of HipBA systems, typically consisting of an upstream hipB antitoxin gene and a downstream hipA toxin gene in an operon, is influenced by evolutionary pressures. biorxiv.orgnih.govmdpi.com This arrangement is characteristic of many type II TA systems. mdpi.comnih.govmdpi.com The co-transcription of the toxin and antitoxin genes ensures their co-regulation. nih.gov

Evolutionary pressures related to their roles in bacterial physiology and interactions with mobile genetic elements have likely shaped the diversity and distribution of HipBA systems. While initially thought to be primarily involved in stress responses and persistence, recent perspectives suggest roles related to host-mobile genetic element interactions, such as plasmid stability and defense against phages. asm.orgoup.combiorxiv.orgnih.govulb.ac.be The addictive nature of TA systems, where the more stable toxin outlasts the labile antitoxin upon loss of the genetic element, can contribute to the stabilization of mobile DNA, even in the absence of other selective pressures. asm.orgulb.ac.be

The observation that obligate intracellular bacteria tend to have fewer or no TA pairs compared to related free-living species suggests that the selective pressure for maintaining these systems is reduced in stable environmental niches. asm.org This supports the idea that TA systems are linked to coping with changing environments or maintaining mobile elements. asm.org

Horizontal Gene Transfer and Genomic Context of HipBA Operons

Horizontal gene transfer (HGT) is a significant factor in the evolution and distribution of TA systems, including HipBA operons. oup.combiorxiv.orgresearchgate.netwikipedia.org TA systems are frequently found on mobile genetic elements such as plasmids, phages, and transposons, which facilitates their transfer between different bacterial lineages. asm.orgbiorxiv.orgmdpi.comulb.ac.be The presence of HipBA systems on plasmids has been demonstrated, and this can contribute to the stability of these mobile elements. oup.combiorxiv.orgnih.gov

The genomic context of hipBA operons provides clues about their evolutionary history and potential functions. They often constitute genomic islets, which can be indicative of past HGT events. ulb.ac.be While the canonical hipBA operon has the hipB gene preceding hipA, variations in gene order and the presence of additional genes within or adjacent to the operon have been observed, suggesting genomic rearrangements and diversification over evolutionary time. nih.govasm.orgau.dkbiorxiv.org The integration of TA system-carrying mobile genetic elements into bacterial chromosomes can further stabilize these modules. ulb.ac.be

The heterogeneous distribution of TA systems, including HipBA, across different strains of the same bacterial species, such as E. coli, also points to the role of HGT in their dissemination and the dynamic nature of bacterial accessory genomes. asm.org

Methodological Approaches in Hipb Protein Research

Genetic Manipulation Techniques

Genetic manipulation techniques are fundamental to understanding the in vivo roles of the HipB protein. By altering the genetic context of hipB, researchers can observe the resulting phenotypic changes and infer the protein's function.

Gene deletion and overexpression studies are powerful tools for dissecting the function of HipB. Deletion of the entire hipBA operon in Escherichia coli has been shown to have no visible phenotype under standard laboratory conditions in some strains, suggesting functional redundancy or that its role is more prominent under specific stress conditions. uniprot.orguniprot.org However, other studies have demonstrated that the deletion of the hipBA operon can lead to decreased biofilm production. uniprot.org

Conversely, overexpression of HipB is a common strategy to counteract the toxic effects of its cognate toxin, HipA. When HipA is overexpressed, it leads to growth inhibition. frontiersin.org Co-expression or subsequent expression of HipB can neutralize this toxicity, restoring normal cell growth. frontiersin.orgnih.govresearchgate.net This rescue effect is a hallmark of toxin-antitoxin systems and confirms the role of HipB as a direct inhibitor of HipA. frontiersin.org Furthermore, studies on HipB degradation have utilized deletion of protease genes, such as lon, to stabilize the this compound and investigate the pathways that regulate its turnover. nih.govresearchgate.net

Genetic ManipulationOrganism/SystemKey FindingReference
Deletion of hipBA operonEscherichia coliNo visible phenotype in some strains; decreased biofilm production in others. uniprot.orguniprot.org
Overexpression of HipBEscherichia coliNeutralizes the growth inhibition caused by HipA overexpression. frontiersin.orgnih.gov
Deletion of lon protease geneEscherichia coliStabilization of this compound, indicating Lon protease is involved in its degradation. nih.govresearchgate.net

By creating targeted mutations, scientists can dissect the molecular basis of HipB's function. For example, mutations within the helix-turn-helix motif of HipB can be introduced to assess their impact on its ability to bind to the hipBA operator sequence. uniprot.org The resulting changes in DNA binding affinity can be quantified using techniques like EMSA. Similarly, mutations at the interface of the HipA-HipB complex can disrupt their interaction, providing insights into the mechanism of toxin neutralization. elifesciences.org While much of the focus has been on the HipA toxin, creating kinase-dead mutants of HipA through site-directed mutagenesis has been instrumental in confirming that its toxic effects are mediated by phosphorylation. dtu.dk This approach underscores the importance of targeted mutations in understanding the functional interplay within the HipBA system.

Molecular Biology Techniques

A range of molecular biology techniques are employed to investigate the biochemical activities of the this compound, particularly its role as a transcriptional repressor.

Transcriptional fusion assays are instrumental in studying the regulatory activity of HipB on the hipBA promoter. nih.govnih.govbccampus.ca These assays involve fusing the promoter region of the hipBA operon to a reporter gene, such as lacZ (encoding β-galactosidase) or gfp (encoding green fluorescent protein). nih.govnih.govnih.govthermofisher.comspringernature.comresearchgate.netlibretexts.org The activity of the reporter protein then serves as a proxy for the transcriptional activity of the hipBA promoter.

In a typical experiment, a plasmid containing a PhipBA-lacZ or PhipBA-gfp fusion is introduced into bacterial cells. frontiersin.org The expression of the reporter gene can then be monitored under different conditions, such as in the presence or absence of overexpressed HipB. Studies have shown that the overproduction of HipB leads to a decrease in the expression of the reporter gene, confirming its role as a repressor of the hipBA operon. frontiersin.org These assays provide a quantitative measure of HipB's regulatory function in vivo.

Fusion ConstructReporter GeneApplication in HipB ResearchReference
PhipBA-lacZlacZ (β-galactosidase)Quantifies the repression of the hipBA promoter by HipB. frontiersin.org
PhipBA-gfpgfp (Green Fluorescent Protein)Visualizes and measures hipBA promoter activity in single cells or populations. nih.gov

The electrophoretic mobility shift assay (EMSA), also known as a gel shift assay, is a widely used in vitro technique to study the direct binding of proteins to DNA. nih.govwikipedia.orgupenn.eduthermofisher.com In the context of HipB research, EMSA is employed to demonstrate and characterize the interaction between the this compound and its operator DNA sequence within the hipBA promoter. researchgate.net

The principle of EMSA is that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. nih.govwikipedia.org To perform an EMSA for HipB, a labeled DNA probe containing the hipBA operator sequence is incubated with purified this compound. The reaction mixture is then subjected to electrophoresis. A "shift" in the migration of the labeled DNA probe, appearing as a band higher up in the gel, indicates the formation of a HipB-DNA complex. researchgate.net This technique has been successfully used to show that HipB directly interacts with its own promoter. researchgate.net

Quantitative reverse transcription PCR (qRT-PCR) is a highly sensitive and specific technique for measuring the levels of specific mRNA transcripts in a cell. While not detailed in the provided snippets with respect to specific findings for hipB, this methodology is a standard and crucial tool for analyzing the expression of the hipB gene under various cellular conditions.

The process involves extracting total RNA from cells, reverse transcribing the mRNA into complementary DNA (cDNA), and then using PCR to amplify the hipB cDNA. The amount of amplified product is quantified in real-time, typically using a fluorescent dye that intercalates with double-stranded DNA. By comparing the amplification of hipB mRNA to that of a stably expressed housekeeping gene, researchers can determine the relative expression level of hipB. This technique is invaluable for studying how the transcription of the hipBA operon is regulated in response to environmental stresses, such as antibiotic exposure or nutrient limitation, which are conditions thought to activate toxin-antitoxin systems.

Protein Biochemistry and Biophysical Characterization

The study of the this compound necessitates a variety of biochemical and biophysical techniques to elucidate its structure, function, and interactions. These methods allow for the detailed characterization of HipB both in isolation and as part of the larger HipAB toxin-antitoxin complex.

Protein Expression, Purification, and Characterization

The production of pure and stable this compound is a prerequisite for most in vitro studies. Recombinant protein expression systems, typically in Escherichia coli, are commonly employed to generate the quantities of protein necessary for biochemical and structural analysis. nih.govoup.com

A common strategy involves the expression of HipB with an affinity tag, such as a polyhistidine (6xHis) tag, which facilitates purification from the cellular lysate. oup.com This tag allows the protein to be selectively captured on a resin containing immobilized metal ions, such as nickel or cobalt, a technique known as immobilized metal affinity chromatography (IMAC). Following initial capture, further purification steps are often necessary to achieve a homogenous sample. Size-exclusion chromatography (SEC) is frequently used to separate the protein of interest from remaining contaminants and to isolate specific oligomeric states of the protein. nih.govoup.comnih.gov For instance, HipB from Shewanella oneidensis (HipBso) has been purified as a dimer with an apparent molecular weight of 30 kDa using this method. nih.gov Similarly, when co-expressed with its cognate toxin, HipA, the resulting HipAB complex can be purified, often revealing a 2:2 stoichiometry with an apparent molecular mass of 130 kDa. nih.gov In some instances, the affinity tag is removed by proteolytic cleavage with an enzyme like thrombin to obtain the native protein sequence for subsequent experiments. nih.govoup.com

The purity and state of the protein are typically assessed using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), which separates proteins based on their molecular weight. nih.gov The formation of complexes, such as the HipAB:DNA ternary complex, can also be confirmed by observing a distinct chromatographic profile during SEC. nih.gov

Table 1: Purification Profile of S. oneidensis HipB and HipAB Complex

Protein/Complex Apparent Molecular Weight (SEC) Stoichiometry
HipBso 30 kDa Dimer

Isothermal Titration Calorimetry (ITC) for Binding Kinetics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction. nih.govresearchgate.netwikipedia.org This method allows for the determination of key binding parameters, including the equilibrium dissociation constant (KD), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction. researchgate.netwikipedia.org

In the context of HipB research, ITC has been instrumental in quantifying the interactions within the HipAB toxin-antitoxin system. For example, studies on the S. oneidensis HipAB system have used ITC to measure the binding affinity between the HipA toxin and the HipB antitoxin. These experiments revealed that two monomers of HipAso bind to one dimer of HipBso with an equilibrium dissociation constant (KD) of 490 nM in an enthalpically driven event. nih.gov

ITC has also been used to characterize the interaction of HipB with its operator DNA. The binding of the HipBso dimer to a 26 base-pair operator DNA sequence was found to be a high-affinity interaction with a KD of 290 nM. nih.gov Interestingly, this interaction was shown to be entropically driven, in contrast to the HipA-HipB interaction. nih.gov Furthermore, ITC has been employed to investigate how the phosphorylation state of HipA affects the stability of the ternary HipAB:DNA complex. nih.gov These studies demonstrated that phosphorylated HipA binds to the HipB:DNA complex with a significantly higher affinity (KD = 5.5 nM) compared to its non-phosphorylated counterpart (KD = 170 nM). nih.govoup.com

Table 2: Thermodynamic Parameters of S. oneidensis HipB Interactions Measured by ITC

Interacting Molecules Stoichiometry (n) KD (nM) ΔH (kcal/mol) -TΔS (kcal/mol)
HipAso to HipBso 2:1 (HipA monomer:HipB dimer) 490 -11.6 2.9
HipBso to operator DNA 1:1 (HipB dimer:DNA) 290 3.5 -12.6
Phosphorylated HipAso to HipBso:DNA complex ~0.1 5.5 -11.8 0.5

Small Angle X-ray Scattering (SAXS) for Solution Structure

SAXS has been applied to validate the crystal structures of HipAB-DNA complexes and to understand their conformation in solution. For the S. oneidensis HipABso:DNA complex, SAXS data showed good agreement with the crystallographically observed structure, lending support to the determined atomic model. nih.govoup.com Conversely, the SAXS data for the HipABso:DNA complex was inconsistent with a model based on the E. coli HipAB:DNA crystal structure, highlighting structural differences between these homologous systems. nih.govoup.com

Mass Spectrometry for Post-Translational Modification Analysis

Mass spectrometry is a powerful analytical technique for identifying and characterizing post-translational modifications (PTMs) on proteins. researchgate.netthermofisher.comfrontiersin.org PTMs are crucial for regulating the function of many proteins, and their analysis can provide insights into cellular signaling and regulation. thermofisher.comfrontiersin.org In a typical "bottom-up" proteomics workflow, proteins are enzymatically digested into smaller peptides, which are then analyzed by a mass spectrometer. mdpi.com The mass-to-charge ratio of the peptides is measured, and fragmentation analysis (tandem mass spectrometry or MS/MS) provides sequence information, allowing for the identification of the protein and the precise location of any modifications. mdpi.com

In the study of the HipAB system, mass spectrometry has been used to confirm the autophosphorylation of the HipA toxin. For S. oneidensis HipAso, nano liquid chromatography-mass spectrometry (nano LC-MS) analysis of the digested protein confirmed that it undergoes autophosphorylation. oup.com This is a critical finding, as the phosphorylation state of HipA has been shown to modulate its interaction with the HipB:DNA complex. nih.gov While direct PTMs on HipB itself have not been extensively reported, mass spectrometry remains a key tool for investigating potential modifications that could regulate its function, such as phosphorylation, acetylation, or ubiquitination, which are known to occur in bacterial proteins. researchgate.net

Protein Interaction Mapping

Identifying the interaction partners of HipB is crucial for understanding its function as both an antitoxin and a transcriptional repressor. Various techniques can be employed to map these protein-protein interactions.

Bacterial Two-Hybrid Systems

Bacterial two-hybrid (B2H) systems are genetic methods used to detect protein-protein interactions in vivo within a bacterial host, typically E. coli. These systems are based on the principle of reconstituting the function of a reporter protein, often an adenylate cyclase or a transcription factor, through the interaction of two proteins of interest.

In a common B2H setup, the two proteins to be tested, for example, HipB and a potential interacting partner, are fused to two separate, non-functional fragments of a reporter protein. If the two target proteins interact, they bring the reporter fragments into close proximity, leading to the reconstitution of the reporter's activity. This activity, such as the production of cyclic AMP (cAMP) by adenylate cyclase, then triggers a downstream signaling cascade that results in a measurable output, like the expression of a reporter gene (e.g., lacZ), which can be detected on indicator plates. mdpi.com

The B2H system is well-suited for studying bacterial proteins in an environment that closely resembles their native cellular context. It can be used to confirm suspected interactions, such as the well-established interaction between HipA and HipB, or to screen libraries of proteins to identify novel interaction partners for HipB. This approach could potentially uncover other cellular factors that modulate the activity of the HipAB toxin-antitoxin system.

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation
Nickel Ni
Cobalt Co
Sodium dodecyl sulfate SDS
Thrombin
Cyclic AMP cAMP
Guanidine hydrochloride
Urea
Lysozyme
Magnesium Mg
Adenosine triphosphate ATP
Guanosine (B1672433) diphosphate GDP
HEPES
Sodium chloride NaCl
Glycerol
Ammonium bicarbonate
Formic acid
Acetonitrile
X-Gal

Computational and Modeling Approaches

Computational and modeling approaches are indispensable for integrating experimental data into a cohesive framework, allowing researchers to understand the broader evolutionary context and dynamic behavior of the this compound and the HipBA system.

Bioinformatic Analysis of HipB-Binding Sites and Homologs

Bioinformatics provides the tools to analyze the sequence of the this compound and its corresponding gene to predict its function, identify its regulatory targets, and trace its evolutionary history.

Analysis of HipB Homologs: A primary bioinformatic task is the identification of HipB homologs in other bacterial and archaeal species. Using the amino acid sequence of a known this compound as a query, tools like BLAST (Basic Local Alignment Search Tool) can rapidly scan vast sequence databases to find statistically significant matches. By collecting these homologous sequences, researchers can perform multiple sequence alignments. This process arranges the sequences to highlight regions of similarity that have been conserved through evolution. Such analyses consistently reveal that HipB proteins contain a highly conserved helix-turn-helix (HTH) DNA-binding domain, which is characteristic of many transcriptional regulators. Phylogenetic analysis, which examines the evolutionary relationships between these homologs, has revealed diverse families of HipA-like kinases and their associated antitoxins, showing variations in domain structures and operon organization.

Identification of HipB-Binding Sites: As a transcriptional repressor, HipB binds to specific DNA sequences known as operator sites within the promoter region of the hipBA operon to control its own expression. Bioinformatic methods are used to predict these binding sites. Since DNA-binding proteins like HipB often recognize palindromic or near-palindromic sequences (sequences that read the same forwards and backwards on opposite strands), computational algorithms can scan the upstream region of the hipBA operon for such conserved motifs. By comparing the promoter regions of hipBA operons from different bacterial species, conserved operator sequences can be identified, providing strong candidates for experimental validation.

Bioinformatic ApproachDescriptionApplication to HipB Research
Sequence Homology Search (e.g., BLAST)Finds regions of similarity between a query sequence and sequences in a database.Identifies HipB homologs across different bacterial species.
Multiple Sequence AlignmentAligns three or more biological sequences to identify conserved regions.Highlights conserved residues and domains, such as the helix-turn-helix (HTH) DNA-binding motif in the HipB family.
Phylogenetic AnalysisStudies the evolutionary relationships among groups of organisms or genes.Reveals the diversity and evolution of HipBA systems and classifies novel HipB-like antitoxins.
Motif DiscoveryIdentifies short, recurring patterns in DNA or protein sequences that are presumed to have a biological function.Predicts the palindromic operator sites in the hipBA promoter where HipB binds to regulate transcription.

Molecular Dynamics Simulations and Docking Studies

Computational approaches, specifically molecular dynamics (MD) simulations and molecular docking, have become indispensable tools for elucidating the structural dynamics and interaction mechanisms of the this compound at an atomic level. These methods complement experimental techniques by providing insights into the dynamic behavior and binding energetics that govern HipB's function as both a DNA-binding repressor and a toxin-neutralizing antitoxin.

Molecular Dynamics (MD) Simulations

MD simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.gov For the this compound, MD simulations provide a window into its conformational flexibility, the stability of its dimeric form, and the dynamics of its interactions with the HipA toxin and DNA.

Researchers have employed MD simulations to investigate the stability of the HipA-HipB toxin-antitoxin complex. These simulations can reveal how the binding of two HipA toxin molecules to the HipB antitoxin dimer leads to conformational changes that lock HipA in an inactive state. nih.gov The simulations show that the interface between HipA and HipB involves specific residues that form a stable complex, effectively sequestering the toxin. nih.gov For example, the formation of the interface primarily involves HipB residues from its α2 helix and the loop between the α4 and β1 elements, which interact with residues in HipA's C-terminal domain. nih.gov This detailed view of the interaction dynamics helps explain the mechanism of toxin neutralization.

Furthermore, MD studies can explore the intrinsic flexibility of different regions of HipB. The C-terminus of HipB, for instance, has been shown to be flexible. nih.gov Simulations can track the movement of this region and demonstrate how it is sequestered upon binding to HipA in the ternary HipA-HipB-DNA complex, suggesting a regulatory role for this conformational change. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. plos.org In HipB research, docking studies are primarily used to model the interaction of the HipB dimer with its operator DNA and with the HipA toxin.

Docking studies have been instrumental in understanding how HipB recognizes and binds to the hipBA operator. These models, often built upon crystal structures, help identify the key amino acid residues in HipB that make direct contact with the DNA. The structure of the HipA-HipB-DNA complex reveals that the HipB dimer induces a significant bend of approximately 70° in the DNA. nih.gov Docking, combined with structural data, can map the specific contacts:

Base-specific interactions: Key residues in HipB form hydrogen bonds with specific bases in the major groove of the DNA operator sequence.

Docking is also crucial for modeling the formation of the large ternary complex involving HipA, HipB, and DNA. These studies show a HipB dimer "sandwiched" on each side by a HipA molecule. nih.gov The resulting models illustrate how HipB can simultaneously bind to its DNA operator and the HipA toxin, providing a structural basis for its dual regulatory roles. The interaction between HipA and the HipB-DNA complex is stabilized by additional contacts provided by HipA to the DNA backbone, which explains the increased DNA protection and binding affinity observed experimentally when HipA is present. nih.gov

The table below summarizes key findings from computational studies on the this compound, highlighting the specific interactions revealed through these powerful in silico methods.

Table 1: Summary of Computational and Structural Studies on HipB Interactions

Method System Studied Key Findings Reference
Structural Analysis & Modeling HipA-HipB-DNA Complex The HipB dimer is positioned between two HipA molecules. HipB makes direct contacts with DNA, inducing a ~70° bend. HipA also contacts the DNA phosphate (B84403) backbone, enhancing binding affinity. nih.gov
Structural Analysis & Modeling HipA-HipB Interface HipB residues in the α2 helix and the turn between α4 and β1 are crucial for binding to the C-terminal domain of HipA, leading to its inactivation. nih.gov
Structural & Biochemical Studies HipA-HipB-DNA Ternary Complex The flexible C-terminus of HipB is sequestered by HipA upon formation of the ternary complex, indicating a potential regulatory mechanism. nih.gov
Molecular Dynamics Simulation HipA-HipB and HipA-HipB-DNA Interactions These simulations investigate the dynamics and stability of the interactions between the HipA toxin and the HipB antitoxin, both in the presence and absence of DNA. unam.mx

The following table details specific residues of HipB from Escherichia coli that are critical for its interaction with DNA, as identified through structural biology which is often complemented by docking studies.

Table 2: Key Residues of E. coli HipB Involved in DNA Operator Binding

HipB Residue Interacting DNA Component Type of Interaction Reference
Lys38 Guanine O6 (base pairs 5 & 6) Hydrogen Bond nih.gov
Multiple Residues Phosphate Backbone 11 phosphate contacts per half site nih.gov

Q & A

Q. What is the primary role of HipB in regulating the hipBA operon, and what experimental methods validate this mechanism?

HipB functions as a transcriptional repressor of the hipBA operon by binding to operator DNA and sequestering the toxin HipA. Structural studies (e.g., X-ray crystallography) reveal that HipB forms a ternary complex with HipA and operator DNA, bending DNA by ~70° to enable cooperative binding across multiple operator sites . Isothermal Titration Calorimetry (ITC) confirms HipB’s high-affinity DNA binding (KD ~5–300 nM), which is enhanced by HipA . Electrophoretic Mobility Shift Assays (EMSAs) further demonstrate HipB’s specificity for palindromic operator sequences .

Q. How does HipB structurally interact with DNA, and what techniques elucidate its DNA-binding conformation?

HipB induces a sharp 70° DNA bend via its helix-turn-helix (HTH) motif, aligning recognition helices to contact consecutive major grooves. X-ray crystallography and Small-Angle X-ray Scattering (SAXS) validate this configuration, showing that HipB’s β-lid stabilizes DNA bending . Mutagenesis of key residues (e.g., Ser29 in the HTH motif) disrupts DNA binding, as shown by EMSA and fluorescence anisotropy .

Q. What methodologies confirm HipB’s role as a global transcriptional regulator beyond the hipBA operon?

Genome-wide promoter assays and EMSAs identify HipB binding to multiple promoters (e.g., relA, eutH, fadH), regulating genes involved in stress response and metabolism . Chromatin Immunoprecipitation (ChIP-seq) and transcriptional profiling in hipB knockout strains further reveal its broad regulatory network .

Advanced Research Questions

Q. How does HipA phosphorylation alter its interaction with the HipB:DNA complex, and what biophysical techniques resolve this dichotomy?

Phosphorylated HipA binds HipB:DNA with higher affinity (KD = 5.5 nM) compared to non-phosphorylated HipA (KD = 170–300 nM), as shown by ITC . Structural analyses (SAXS, crystallography) indicate phosphorylation stabilizes anion-π interactions between HipA’s phosphorylated loop and HipB, preventing dissociation . Mutational studies (e.g., HipA D306Q) confirm phosphorylation-dependent binding shifts .

Q. What mechanisms underlie HipB degradation and its impact on HipA-mediated persistence?

HipB is degraded by the Lon protease, which targets an unstructured C-terminal region (last 16 residues). In vitro degradation assays in lon-deficient strains show HipB stabilization, while truncation/mutation (e.g., C-terminal Trp→Ala) accelerates proteolysis . This degradation releases HipA, triggering dormancy. Single-cell microscopy in hipB overexpression strains demonstrates a threshold-dependent persistence phenotype .

Q. How do molecular dynamics (MD) simulations explain the binding order and allostery in HipB-HipA-DNA complex formation?

MD simulations reveal that HipB dimerizes first, binds DNA, and undergoes conformational changes (e.g., α1 helix rearrangement) to recruit HipA. Free energy calculations show DNA binding enhances HipB-HipA affinity via allosteric modulation . This "HipB→DNA→HipA" sequence aligns with SAXS data contradicting alternative binding models .

Q. What role does the HipA-HipB interaction play in ultrasensitive threshold behavior governing bacterial persistence?

Mathematical modeling of HipA/HipB stoichiometry reveals a nonlinear threshold: when HipA exceeds HipB, free HipA accumulates, phosphorylating targets like EF-Tu to induce dormancy . Single-cell fluorescence microscopy and promoter titration experiments (e.g., arabinose-induced hipA and tetracycline-regulated hipB) validate this switch-like behavior .

Q. How do HipB mutations (e.g., hipA7) destabilize the HipA-HipB-DNA complex, and what structural techniques characterize these defects?

X-ray crystallography of the hipA7 mutant shows disrupted HipA dimerization, preventing active-site occlusion . SAXS and ITC confirm reduced complex stability, while persistence assays link these defects to hyper-persistence phenotypes .

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